molecular formula C10H12O4 B13625279 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13625279
M. Wt: 196.20 g/mol
InChI Key: BIYVWOKESMTOQT-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid typically involves the etherification of 3-hydroxyphenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-(3-Ethoxyphenyl)glyoxylic acid.

    Reduction: 2-(3-Ethoxyphenyl)-2-hydroxyethanol.

    Substitution: 2-(3-Substituted phenyl)-2-hydroxyacetic acid derivatives.

Scientific Research Applications

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-2-hydroxyacetic acid
  • 2-(3-Propoxyphenyl)-2-hydroxyacetic acid
  • 2-(3-Butoxyphenyl)-2-hydroxyacetic acid

Uniqueness

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from its analogs with different alkoxy groups, influencing its applications and behavior in chemical reactions.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O4/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)

InChI Key

BIYVWOKESMTOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(=O)O)O

Origin of Product

United States

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